1,2-Di(thiophen-3-yl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10S2 |
|---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
3-(2-thiophen-3-ylphenyl)thiophene |
InChI |
InChI=1S/C14H10S2/c1-2-4-14(12-6-8-16-10-12)13(3-1)11-5-7-15-9-11/h1-10H |
InChI Key |
ZOYNWUCLHBJRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)C3=CSC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Di Thiophen 3 Yl Benzene and Its Derivatives
Established Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds, including 1,2-Di(thiophen-3-yl)benzene. These reactions offer a high degree of control over bond formation between aromatic rings.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a highly utilized method for the formation of carbon-carbon bonds. In the synthesis of this compound, this reaction typically involves the coupling of a dibromobenzene with a thiophene-3-boronic acid derivative in the presence of a palladium catalyst and a base.
A direct synthesis of this compound has been reported via a twofold Suzuki-Miyaura cross-coupling of 1,2-dibromobenzene (B107964) with 3-thienylboronic acid, affording the product in excellent yield. acs.org A similar strategy has been employed for the synthesis of a substituted derivative, 1,2-bis(2-methyl-5-phenyl-3-thienyl)benzene. This was achieved by reacting 1,2-dibromobenzene with 2-methyl-5-phenylthiophen-3-yl-3-boronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst. nih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1,2-Dibromobenzene | 3-Thienylboronic acid | Not specified | Not specified | Not specified | Not specified | Excellent | acs.org |
| 1,2-Dibromobenzene | 2-Methyl-5-phenylthiophen-3-yl-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF | 293 K | Not specified | nih.gov |
Stille Coupling Strategies
The Stille coupling reaction provides a versatile route for the synthesis of complex organic molecules by coupling an organotin compound with an organic halide. rsc.orgnih.gov While a specific example for this compound is not detailed in the provided search results, the general methodology involves the reaction of 1,2-dihalobenzene with a 3-stannylthiophene derivative in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere using dehydrated and degassed solvents to prevent oxidation of the catalyst and homo-coupling of the organostannane. researchgate.net Additives like lithium chloride can be used to stabilize the reaction intermediates and accelerate the process. researchgate.net
| Aryl Halide | Organostannane | Catalyst | Ligand | Solvent | Temperature |
|---|---|---|---|---|---|
| 1,2-Dihalobenzene | 3-(Tributylstannyl)thiophene | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or P(o-tol)₃ | Toluene (B28343) or THF | 90-110 °C |
Negishi Coupling Approaches
The Negishi coupling is another powerful tool for carbon-carbon bond formation, utilizing organozinc reagents. This method is known for its high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon atoms. The synthesis of this compound via this route would involve the reaction of an organozinc derivative of thiophene (B33073) with 1,2-dihalobenzene, catalyzed by a palladium or nickel complex. nih.gov The reaction mechanism generally proceeds through oxidative addition, transmetalation, and reductive elimination. nih.gov
| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent |
|---|---|---|---|---|
| 1,2-Dihalobenzene | 3-Thienylzinc halide | Pd(0) or Ni(0) complexes | Triphenylphosphine, dppe, BINAP | THF, DMF |
Direct C-H Activation Methodologies
Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. unipd.itresearchgate.net The synthesis of di(thienyl)benzene derivatives can be achieved through the direct arylation of thiophenes. For the synthesis of this compound, this could conceptually involve the direct coupling of benzene (B151609) with two molecules of 3-halothiophene or the coupling of 1,2-dihalobenzene with thiophene. A notable example is the palladium-catalyzed direct C-H arylation of thiophenes with aryl bromides, which can be performed with low catalyst loadings. researchgate.net
Electrochemical Synthesis Techniques
Electrochemical methods offer an alternative pathway for the synthesis of conjugated systems. Electropolymerization is a key technique in this area, allowing for the direct formation of polymer films on an electrode surface. While the direct electrochemical synthesis of the this compound monomer is not extensively detailed, the electropolymerization of similar thiophene-based monomers has been studied. For instance, the electrochemical polymerization of 1,4-bis(3-methylthiophen-2-yl)benzene has been reported. nih.gov This process typically involves the oxidation of the monomer to form radical cations, which then couple to form the polymer. The properties of the resulting polymer films can be controlled by adjusting the electrochemical parameters such as potential, current density, and the solvent/electrolyte system.
Exploration of Novel Synthetic Pathways and Mechanistic Insights
The development of novel synthetic routes and a deeper understanding of reaction mechanisms are crucial for advancing the synthesis of complex molecules like this compound.
Mechanistic studies of palladium-catalyzed cross-coupling reactions have provided valuable insights. The catalytic cycles for Suzuki-Miyaura, Stille, and Negishi couplings are generally understood to involve a sequence of oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org In the Suzuki-Miyaura reaction, the base plays a crucial role in the transmetalation step.
For direct C-H activation, mechanistic investigations are ongoing. Some studies suggest a concerted metalation-deprotonation (CMD) pathway. The development of new catalytic systems, such as those based on palladium-diimine complexes, has been shown to improve the efficiency of direct C-H arylation of simple arenes. tandfonline.com
In the realm of electrochemical synthesis, the mechanism of electropolymerization of thiophenes is believed to proceed through the formation of radical cations, which then undergo electrophilic aromatic substitution onto neutral monomer units. nih.gov
Design and Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core is crucial for tailoring its properties for specific applications, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). Synthetic strategies are often aimed at improving solubility, modulating energy levels, and controlling intermolecular interactions to enhance charge transport and device performance.
Strategies for Side-Chain Engineering and Substituent Effects
Side-chain engineering is a powerful tool for modifying the properties of conjugated organic materials without altering the core π-conjugated backbone. The nature, length, and position of side chains can significantly influence solubility, molecular packing, and thin-film morphology, which in turn affect the electronic performance.
Strategies for Side-Chain Engineering:
Improving Solubility: The attachment of flexible alkyl chains is a common strategy to enhance the solubility of conjugated polymers and small molecules in common organic solvents. This is critical for solution-based processing techniques used in the fabrication of large-area electronic devices. For instance, in benzodithiophene and diketopyrrolopyrrole-based copolymers, a more branched side chain can promote solubility, although it may come at the cost of decreased crystallinity.
Controlling Molecular Packing: The length and branching of alkyl side chains can influence the intermolecular π-π stacking distance and the degree of crystallinity in the solid state. Linear alkyl chains on electron-deficient units like diketopyrrolopyrrole are often preferred to facilitate interchain interactions. In a study on difluorobenzothiadiazole-based copolymers, longer alkyl side chains led to larger crystalline domains. mdpi.com
Modulating Electronic Properties: While the primary role of alkyl side chains is often considered to be enhancing processability, they can also have a subtle but measurable impact on the electronic properties of the conjugated core. The introduction of hydrophilic oligo(ethylene glycol) side chains, for example, can influence charge transport properties, though it may also lead to increased interaction with residual water molecules, potentially acting as charge traps. nih.gov
Substituent Effects:
The electronic nature of substituents directly attached to the aromatic rings can profoundly alter the optoelectronic properties of the this compound system.
Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., cyano, nitro, carbonyl) can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a key strategy for tuning the band gap of the material and for designing donor-acceptor systems. For example, in thienylbenzene-branched dendrimers with a benzothiadiazole core, donor-acceptor interactions lead to red-emitting fluorophores. nih.gov
Computational and Spectroscopic Studies: The impact of various substituents on the electronic and optical properties of thiophene and benzene-based systems has been investigated through computational studies. These studies help in understanding the structure-property relationships and in the rational design of new materials with desired characteristics. For instance, computational studies on benzene/thiophene-based D-π-A chromophores have shown a good correlation between experimentally determined HOMO-LUMO gaps and those calculated by Density Functional Theory (DFT). nih.govresearchgate.net
| Side Chain/Substituent | Primary Effect | Impact on Properties |
| Linear Alkyl Chains | Enhanced π-π stacking | Improved charge carrier mobility in OFETs. |
| Branched Alkyl Chains | Increased solubility | Improved processability for solution-based fabrication. |
| Hydrophilic Side Chains | Increased polarity | Can influence interactions with polar molecules like water. nih.gov |
| Electron-Donating Groups | Raise HOMO/LUMO levels | Narrows the band gap, red-shifts absorption. |
| Electron-Withdrawing Groups | Lower HOMO/LUMO levels | Can be used to create donor-acceptor systems. |
Incorporation of Additional Heterocyclic Units and Conjugated Bridges
To further tailor the properties of this compound for advanced applications, the incorporation of other heterocyclic units and the extension of the π-conjugation through bridges are common strategies. This approach is particularly prevalent in the design of donor-acceptor (D-A) copolymers for organic photovoltaics.
Incorporation of Heterocyclic Units:
Benzothiadiazole (BTZ): Benzothiadiazole is a widely used electron-accepting unit in conjugated polymers for solar cell applications. Its incorporation into a polymer backbone with a donor unit like this compound can lead to materials with a low band gap and broad absorption in the solar spectrum. The synthesis of such copolymers is often achieved through Stille or Suzuki cross-coupling reactions.
Thieno[3,2-b]thiophene (B52689): This fused-ring system is known for its rigidity and ability to promote planarization of the polymer backbone, which can enhance intermolecular interactions and charge transport. Copolymers incorporating thieno[3,2-b]thiophene often exhibit improved performance in OFETs.
Other Heterocycles: A variety of other electron-rich or electron-deficient heterocycles can be incorporated to fine-tune the electronic and optical properties. For example, the use of 1,2,3-triazole as an acceptor unit in thiophene-based co-oligomers has been explored, although the electronic conjugation through the triazole ring is generally weak. beilstein-journals.org
Conjugated Bridges:
Extending the π-system of the this compound core through the introduction of conjugated bridges is another effective strategy to modify its properties.
Vinylene and Ethynylene Bridges: These unsaturated linkages can be introduced between the core and other aromatic or heterocyclic units to extend the conjugation length, which typically results in a red-shift of the absorption spectrum and a lower band gap.
Donor-Acceptor Architectures: The combination of a donor unit (like this compound) with an acceptor unit (like benzothiadiazole) linked by a conjugated bridge is a fundamental design principle for organic solar cell materials. This D-A architecture facilitates intramolecular charge transfer upon photoexcitation, which is a crucial step in the generation of photocurrent.
| Heterocyclic Unit/Bridge | Function | Resulting Property | Synthetic Method |
| Benzothiadiazole | Electron Acceptor | Low band gap, broad absorption | Stille/Suzuki Coupling |
| Thieno[3,2-b]thiophene | Planarizing Unit | Enhanced charge transport | Stille/Suzuki Coupling |
| 1,2,3-Triazole | Weak Acceptor | Weak electronic communication | Copper-catalyzed cycloaddition beilstein-journals.org |
| Vinylene/Ethynylene | Conjugated Bridge | Extended π-conjugation, lower band gap | Wittig/Horner-Wadsworth-Emmons, Sonogashira Coupling |
Advanced Spectroscopic and Structural Characterization of 1,2 Di Thiophen 3 Yl Benzene
Electronic Absorption and Emission Spectroscopy for Optoelectronic Analysis
Electronic spectroscopy is a powerful tool for probing the electron distribution and energy levels within a molecule, which are critical for its performance in optoelectronic devices.
UV-Visible Spectroscopy for Electronic Transitions and Band Gaps
UV-Visible absorption spectroscopy investigates the electronic transitions from the ground state to excited states. For conjugated systems like 1,2-Di(thiophen-3-yl)benzene, the absorption spectrum is typically dominated by π-π* transitions. These transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, provide information on the delocalization of electrons across the molecular framework. The position of the absorption maximum (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The optical band gap (Eg) can be estimated from the onset of the absorption spectrum. For similar oligo- and polythiophenes, absorption bands are typically observed in the UV and visible regions, with the exact position depending on the extent of conjugation and molecular conformation.
Fluorescence Spectroscopy and Photophysical Property Determination
Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule from its excited state. Upon absorption of light, the molecule can return to the ground state by emitting a photon. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide information about the geometric relaxation in the excited state. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a crucial parameter for applications in light-emitting diodes, indicating the efficiency of the radiative decay process.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to study the dynamics of excited states on ultrafast timescales (femtoseconds to nanoseconds). These experiments can reveal the lifetimes of excited states and the rates of various photophysical processes, including internal conversion and intersystem crossing to triplet states. Understanding these dynamics is critical for optimizing the performance of organic solar cells and other devices where the fate of the excited state determines the efficiency. For instance, in many thiophene-based systems, efficient intersystem crossing can lead to the formation of long-lived triplet states.
Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the chemical structure and conformation of molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous identification of the compound. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe through-space interactions between protons, providing valuable information about the molecule's three-dimensional structure and preferred conformation in solution. The relative orientation of the thiophene (B33073) and benzene (B151609) rings, for example, can be inferred from such experiments.
X-Ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides the most definitive information about the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of the electron density can be obtained, revealing bond lengths, bond angles, and torsion angles.
Polymorphism Studies and Crystal Packing Effects
Detailed experimental studies on the polymorphism and crystal packing of this compound are not extensively available in the surveyed scientific literature. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties.
For related diaryl benzene compounds, crystal structure analysis often reveals significant torsion angles between the planes of the central benzene ring and the flanking aromatic heterocycles. For instance, in the molecule of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)benzene, the two thiophene rings are twisted with respect to the central benzene ring, displaying dihedral angles of 71.59 (12)° and 50.71 (12)°. nih.gov The molecular packing in such crystals is typically governed by a combination of weak intermolecular interactions, including van der Waals forces and, where applicable, C-H···π interactions.
Theoretical and computational modeling could offer predictions regarding the likely crystal packing modes and potential polymorphs of this compound. Such studies would typically involve energy minimization calculations for different molecular arrangements to identify the most thermodynamically stable crystal structures. However, specific computational studies on the polymorphism of this compound have not been identified in the available literature.
Mass Spectrometry for Precise Molecular Architecture Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
For this compound (C₁₄H₁₀S₂), the exact mass of the molecular ion would be a key piece of data for its confirmation. The fragmentation pattern would be expected to involve cleavages at the bonds connecting the thiophene rings to the benzene ring, as well as fragmentation of the thiophene rings themselves, which may involve the loss of entities such as C₂H₂ or CS. researchgate.net The study of fragmentation patterns in related aromatic and heteroaromatic compounds, such as alkylbenzenes, provides insight into the general fragmentation pathways that might be observed. core.ac.ukcore.ac.uk
Computational and Theoretical Investigations of 1,2 Di Thiophen 3 Yl Benzene
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net
For 1,2-Di(thiophen-3-yl)benzene, a DFT calculation would reveal the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be delocalized across the π-conjugated system of the thiophene (B33073) and benzene (B151609) rings, indicating the regions from which an electron is most likely to be removed. Conversely, the LUMO would show the regions where an accepted electron would most likely reside. The calculated HOMO-LUMO gap would provide a quantitative measure of its electronic excitability.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
No specific experimental or theoretical data for the HOMO and LUMO energies of this compound have been found in the reviewed literature.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
An MEP map of this compound would likely show negative potential localized around the sulfur atoms of the thiophene rings due to the presence of lone pairs of electrons. The π-electron clouds of the aromatic rings would also contribute to the electrostatic potential distribution.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.eduwisc.edu This method is particularly useful for analyzing intramolecular charge transfer (ICT) interactions, which occur when charge is transferred between different parts of a molecule. NBO analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy associated with these interactions provides insight into the strength of the ICT.
For this compound, NBO analysis would elucidate the interactions between the thiophene and benzene rings, revealing the extent of electron delocalization and charge transfer within the conjugated system.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Calculating these parameters for this compound would offer a comprehensive understanding of its chemical behavior and stability. researchgate.net
Table 2: Hypothetical Global Reactivity Parameters for this compound
| Parameter | Value |
|---|---|
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Specific values for the global reactivity parameters of this compound are not available in the current literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules. researchgate.net It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption.
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by identifying the vertical excitation energies from the ground state to various excited states. The wavelength of maximum absorption (λmax) can be determined from the lowest energy transition with a significant oscillator strength. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission wavelength, which is often red-shifted compared to the absorption (Stokes shift).
A TD-DFT study of this compound would provide its theoretical UV-Vis spectrum, identifying the key electronic transitions and predicting the color and photophysical properties of the compound.
Table 3: Hypothetical Predicted Absorption and Emission Data for this compound
| Parameter | Wavelength (nm) |
|---|---|
| Predicted Absorption Maximum (λabs) | Data not available |
| Predicted Emission Maximum (λem) | Data not available |
No TD-DFT studies predicting the absorption and emission maxima for this compound have been identified in the surveyed literature.
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena in Related Analogues
Excited State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process involving the transfer of a proton within a molecule in its electronically excited state. mdpi.comsemanticscholar.org This phenomenon is characteristic of molecules that possess both a proton-donating group and a proton-accepting group in close proximity, often linked by an intramolecular hydrogen bond. semanticscholar.org While this compound itself does not possess the typical functional groups for ESIPT (e.g., a hydroxyl group adjacent to a carbonyl or imine nitrogen), the study of ESIPT in structurally related aromatic and heterocyclic analogues provides a framework for understanding potential proton transfer dynamics in functionalized derivatives.
Computational investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for elucidating the mechanisms of ESIPT. nih.govresearchgate.netchemrxiv.org These methods allow for the calculation of potential energy surfaces in both the ground (S₀) and first excited (S₁) states, which can reveal the thermodynamic and kinetic feasibility of the proton transfer process. nih.gov The ESIPT process is typically characterized by a four-level photochemical cycle (N → N* → T* → T → N), where N and T represent the normal and tautomeric forms of the molecule, respectively, and the asterisks denote the excited state. semanticscholar.org A key feature of ESIPT is the dual fluorescence emission from both the locally excited (N) and the tautomeric (T) states, resulting in an unusually large Stokes shift. mdpi.comnih.govnih.gov
In analogues such as 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, theoretical calculations have shown that upon photoexcitation, the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (nitrogen atom) increase significantly, driving the ultrafast proton transfer. semanticscholar.orgnih.gov Computational analysis of structural parameters, such as the length of the hydrogen bond, and infrared vibrational spectra can confirm the strengthening of the intramolecular hydrogen bond in the excited state, which facilitates the ESIPT process. nih.govdntb.gov.ua
Studies on various heterocyclic molecules have demonstrated that the ESIPT process can be finely tuned by chemical modifications and the surrounding environment. nih.gov For instance, the introduction of electron-donating or electron-withdrawing substituents can alter the energy levels of the involved molecular orbitals and the potential energy barriers for proton transfer. chemrxiv.orgnih.gov Furthermore, the polarity of the solvent can influence the stability of the different species involved in the ESIPT cycle and can even open or close certain reaction channels. mdpi.comresearchgate.net Computational modeling using methods like the solvation model of density (SMD) can account for these environmental effects. mdpi.com
The table below summarizes key computational approaches and findings related to ESIPT in analogous molecular systems.
| Computational Method | Investigated Property | Key Findings in Analogues |
| DFT/TD-DFT | Potential Energy Surfaces (S₀, S₁) | Confirms that ESIPT is typically unfavorable in the ground state but becomes feasible or barrierless in the excited state. nih.gov |
| TD-DFT | Absorption and Emission Spectra | Accurately predicts the dual emission bands and large Stokes shifts characteristic of ESIPT. researchgate.net |
| DFT | Infrared (IR) Vibrational Frequencies | Shows a red shift in the stretching frequency of the proton-donating group (e.g., O-H) in the excited state, indicating a weakening of the bond and strengthening of the H-bond. nih.gov |
| FMO/CDD Analysis | Frontier Molecular Orbitals (FMOs) and Charge Density Difference (CDD) | Reveals that photoexcitation leads to a redistribution of electron density (ππ* transition) that increases the proton donor's acidity and the acceptor's basicity, thus driving the proton transfer. mdpi.comnih.gov |
| AIM/BCP Analysis | Atoms in Molecules (AIM) / Bond Critical Point (BCP) | Quantifies the strength of the intramolecular hydrogen bond, demonstrating its enhancement in the excited state which is conducive to the ESIPT process. nih.govnih.gov |
By studying these related systems, it is understood that functionalizing a core structure like this compound with appropriate proton donor and acceptor groups could impart ESIPT properties, leading to novel photophysical behaviors. Computational modeling would be an essential tool for the rational design of such functionalized derivatives and for predicting their potential as fluorescent probes, sensors, or organic light-emitting materials. semanticscholar.orgnih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, providing insights into their conformational flexibility and the nature of their intermolecular interactions. researchgate.net For a molecule like this compound, which possesses rotational freedom around the single bonds connecting the phenyl and thiophene rings, MD simulations can map out the accessible conformational landscape and the timescales of transitions between different conformations.
The conformational flexibility of thiophene-phenylene systems is critical as it directly influences the packing in the solid state and, consequently, the material's electronic properties. The dihedral angles between the aromatic rings are key degrees of freedom. MD simulations can reveal the potential energy surface associated with the rotation around these bonds, identifying the most stable (lowest energy) conformers and the energy barriers to interconversion. These simulations track the temporal evolution of the molecule's structure, capturing fluctuations in bond lengths, angles, and dihedral angles that occur under thermal agitation. researchgate.net For thiophene oligomers, MD modeling has been used to interpret trends in electronic conductance measurements by characterizing the strain distribution of intermolecular interactions in stacked configurations.
In the context of materials science, understanding intermolecular interactions is paramount. MD simulations of condensed phases (liquid or solid) of this compound can elucidate how individual molecules arrange and interact with their neighbors. The interactions in such π-conjugated systems are dominated by non-covalent forces, primarily van der Waals dispersion forces and π-π stacking interactions. nih.gov High-level quantum chemical calculations on thiophene dimers have confirmed that dispersion is the major source of attraction. researchgate.netacs.org The orientation of the interacting molecules significantly affects the strength of these interactions. researchgate.netacs.org
MD simulations rely on force fields to describe the potential energy of the system as a function of its atomic coordinates. For aromatic systems like benzene and thiophene, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) have been shown to reproduce thermodynamic and structural properties accurately. researchgate.net These simulations can compute key structural and thermodynamic properties, as summarized in the table below.
| Simulation Output | Property Investigated | Relevance for this compound |
| Trajectory Analysis | Dihedral Angle Distribution | Determines the preferred orientation (e.g., planar vs. twisted) of the thiophene rings relative to the central benzene ring. |
| Radial Distribution Function (RDF) | Local Molecular Packing | Characterizes the average distance and coordination number of neighboring molecules, providing insight into the short-range order in amorphous or liquid phases. researchgate.net |
| Interaction Energy Calculations | Strength of Intermolecular Forces | Quantifies the contributions of van der Waals, electrostatic, and π-π stacking interactions to the overall cohesion of the material. nih.gov |
| Order Parameters | Degree of Molecular Alignment | Assesses the orientational order in the system, which is crucial for understanding anisotropic properties like charge transport. |
By simulating the behavior of this compound at a molecular level, MD provides a dynamic picture that complements static quantum chemistry calculations. It helps bridge the gap between the properties of a single molecule and the bulk properties of a material, which is essential for designing organic electronic devices.
Theoretical Prediction of Optoelectronic and Charge Transport Parameters
Theoretical calculations are indispensable for predicting the optoelectronic and charge transport properties of novel organic semiconductor materials like this compound, thereby guiding synthetic efforts toward molecules with desired functionalities. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for this purpose. nih.govnih.govresearchgate.net
The optoelectronic properties are fundamentally governed by the molecule's electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO level is related to the ionization potential and indicates the ability to donate an electron, while the LUMO level is related to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that provides a theoretical estimate of the material's optical band gap and influences its absorption and emission characteristics. nih.gov TD-DFT calculations can further refine this by simulating the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically the HOMO→LUMO transition. nih.govresearchgate.net
Charge transport in organic materials occurs via a hopping mechanism, where charges (electrons or holes) move between adjacent molecules. The efficiency of this process is described by Marcus theory, which depends on two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, t).
Reorganization Energy (λ): This is the energy required to deform the geometry of a molecule from its neutral-state equilibrium geometry to the equilibrium geometry of its charged state (and vice versa). researchgate.net A smaller reorganization energy is desirable as it corresponds to a lower barrier for charge hopping, thus facilitating higher charge mobility. researchgate.net It is composed of inner-sphere and outer-sphere contributions, with computational methods typically focusing on the inner-sphere component, which can be calculated using DFT. nih.gov
Transfer Integral (t): This parameter quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative distance and orientation. researchgate.net A larger transfer integral, indicative of strong electronic communication between molecules, leads to a higher charge hopping rate. researchgate.net
The table below summarizes the key parameters that are computationally predicted to assess the potential of a molecule like this compound for use in organic electronic devices.
| Parameter | Computational Method | Significance |
| HOMO Energy | DFT | Relates to the ionization potential and hole injection/extraction efficiency. nih.gov |
| LUMO Energy | DFT | Relates to the electron affinity and electron injection/extraction efficiency. nih.gov |
| HOMO-LUMO Gap (Eg) | DFT | Approximates the optical band gap and determines the energy of absorbed/emitted photons. nih.gov |
| Absorption Spectrum (λmax) | TD-DFT | Predicts the wavelengths of light the material will absorb, crucial for photovoltaic applications. nih.gov |
| Reorganization Energy (λ) | DFT | A lower value indicates less geometric rearrangement upon charging, leading to higher charge mobility. researchgate.net |
| Transfer Integral (t) | DFT | A higher value signifies stronger electronic coupling between molecules, enhancing charge transport. researchgate.net |
By systematically calculating these parameters for this compound and its derivatives, researchers can screen potential candidates and establish structure-property relationships. For example, theoretical studies on related thiophene-based systems have shown how chemical modifications can tune HOMO/LUMO levels to achieve better energy level alignment with electrodes or other materials in a device, thereby optimizing performance. nih.gov
Computational Modeling of Reaction Mechanisms and Intermediate Species
Computational modeling is a critical tool for elucidating the complex mechanisms of chemical reactions, providing detailed insights into reaction pathways, transition states, and the nature of short-lived intermediate species that are often difficult to characterize experimentally. For reactions involving the formation or transformation of this compound, quantum chemical calculations can map the potential energy surface connecting reactants, intermediates, transition states, and products.
A relevant example is the computational investigation of the photoinduced electrocyclization of dithienylbenzene systems, which are close structural analogues. acs.org Dithienylethenes are a major class of molecular switches, and replacing the ethene bridge with a benzene ring creates a dithienylbenzene. Computational studies have shown that upon irradiation with UV light, these compounds can undergo a 6π-electrocyclization reaction to form a closed-ring isomer. acs.org
Theoretical analysis of this photoreaction reveals that the process is facilitated by photoinduced changes in the aromaticity of the central benzene ring. acs.org In the ground state, the benzene motif is aromatic. However, upon photoexcitation to the lowest excited state, it can gain antiaromatic character, which creates a driving force for the subsequent cyclization reaction that relieves this antiaromaticity. acs.org
Computational modeling of such a reaction typically involves the following steps:
Geometry Optimization: The structures of the reactant, potential intermediates, and the final product are optimized to find their lowest energy conformations.
Excited State Calculations: Methods like TD-DFT or multiconfigurational methods (e.g., CASSCF) are used to explore the potential energy surface of the excited state and identify the reaction pathway.
Transition State Search: Algorithms are used to locate the transition state structure, which is the maximum energy point along the minimum energy path. The presence of a single imaginary vibrational frequency confirms the structure as a true transition state.
Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactant and product (or intermediate).
Through these calculations, key information about the reaction mechanism can be obtained, as detailed in the table below.
| Computational Output | Mechanistic Insight Provided |
| Optimized Geometries | Provides the precise 3D structure of reactants, products, and intermediates. |
| Reaction Energies (ΔE) | Determines the thermodynamics of the reaction (whether it is exothermic or endothermic). |
| Activation Energy (Ea) | Calculated from the energy difference between the reactant and the transition state; determines the reaction kinetics. |
| Vibrational Frequencies | Confirms stationary points as minima (all real frequencies) or transition states (one imaginary frequency). |
| Molecular Orbitals / Electron Density | Analyzes the electronic changes that occur during the reaction, such as bond formation and breaking. |
For the synthesis of this compound, which is often achieved through metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), computational modeling can be used to investigate the catalytic cycle. This includes modeling the oxidative addition, transmetalation, and reductive elimination steps, as well as characterizing the geometry and electronic structure of the organometallic intermediates involved. Such studies provide a deeper understanding of the reaction mechanism, which can aid in optimizing reaction conditions and improving catalyst efficiency.
Supramolecular Chemistry and Crystal Engineering of 1,2 Di Thiophen 3 Yl Benzene
Analysis of Non-Covalent Interactions in the Solid State
Non-covalent interactions are the primary driving forces in the self-assembly of organic molecules in the solid state. researchgate.netscholarsportal.info These interactions, though individually weak, collectively determine the crystal packing, influencing the material's stability and properties. For molecules containing thiophene (B33073) and benzene (B151609) rings, a variety of interactions such as hydrogen bonding, π-π stacking, and chalcogen bonding are anticipated to play significant roles. researchgate.netnih.gov
Weak hydrogen bonds involving carbon as a donor (C-H) and heteroatoms like oxygen or sulfur as acceptors are pivotal in the crystal engineering of many organic compounds. ias.ac.in
In structures analogous to 1,2-Di(thiophen-3-yl)benzene that incorporate carbonyl functionalities, C-H⋯O interactions are prominent. For instance, in a polymorph of di(thiophen-3-yl) ketone, which shares the dual thiophen-3-yl motif, intermolecular C-H⋯O hydrogen bonds are a key feature of its supramolecular assembly. nih.gov In this structure, the carbonyl oxygen atom acts as a bifurcated acceptor, linking molecules into layers. Such interactions are crucial for stabilizing the crystal lattice.
Table 1: Example of C-H⋯O Hydrogen Bond Parameters in an Analogous Compound (di(thiophen-3-yl) ketone) Data sourced from a study on a polymorph of di(thiophen-3-yl) ketone. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C(2)-H(2)···O(1) | 0.93 | 2.56 | 3.424(4) | 155 |
| C(4)-H(4)···O(1) | 0.93 | 2.59 | 3.513(4) | 171 |
π-π Stacking Interactions and Aromatic Interactions
Aromatic interactions, particularly π-π stacking, are fundamental to the packing of planar, π-conjugated molecules. uva.es These interactions arise from a combination of electrostatic and dispersion forces between aromatic rings. scholarsportal.info The arrangement can be face-to-face (sandwich) or, more commonly, parallel-displaced.
In the solid state, the planar thiophene and benzene rings of this compound are expected to engage in significant π-π stacking. Analysis of di(thiophen-3-yl) ketone reveals π–π stacking interactions between the thiophene rings of adjacent molecules, characterized by a centroid-to-centroid distance of 3.946 (2) Å and a slippage of 1.473 Å. nih.gov Similarly, weak parallel slipped π–π interactions have been observed between thiophene and pyrazole (B372694) rings in other heterocyclic systems, with inter-centroid distances around 3.75 Å. researchgate.net These distances are typical for stabilizing π-stacking interactions, which are crucial for charge transport in organic semiconductor materials. The efficiency of these interactions is highly dependent on the relative orientation and conformation of the rings, which can be influenced by steric factors and other competing non-covalent forces. sci-hub.stmdpi.com
Table 2: Examples of π-π Stacking Parameters in Thiophene-Containing Compounds
| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Ref. |
| di(thiophen-3-yl) ketone | Thiophene-Thiophene | 3.946 (2) | - | nih.gov |
| 3-(thiophen-2-yl)-...-carbothioamide | Thiophene-Pyrazole | 3.7516 (14) | 3.5987 (10) | researchgate.net |
Chalcogen Bonding and Other Unorthodox Non-Bonded Motifs
Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like sulfur) acting as an electrophilic center (a σ-hole) that interacts with a Lewis base. nih.govnih.gov This interaction is highly directional and has emerged as a valuable tool in crystal engineering. nih.gov In thiophene-containing structures, the sulfur atom can participate in such interactions, typically along the extension of one of its covalent bonds.
Beyond C-H⋯S interactions, direct S⋯S contacts are another important motif. These short contacts, with distances less than the sum of the van der Waals radii (approx. 3.6 Å), contribute significantly to the crystal packing of sulfur-rich compounds. For instance, the crystal structure of N,N′-Bis[(E)-1-(thiophen-3-yl)ethylidene]ethane-1,2-diamine features a notable S⋯S interaction with a distance of 3.3932 (7) Å, which helps to consolidate the three-dimensional architecture. nih.gov It is therefore highly probable that the crystal packing of this compound would feature similar S⋯S or S⋯π interactions that influence the orientation of the thiophene rings. The activation of σ-holes on sulfur atoms can be enhanced by the electronic environment, making chalcogen bonding a key factor in the supramolecular assembly. rsc.orgresearchgate.net
Influence of Molecular Conformation and Isomerism on Supramolecular Assembly
The conformation of a flexible molecule and the specific constitutional isomerism are critical determinants of its supramolecular assembly. For this compound, the rotational freedom around the C-C single bonds connecting the thiophene and benzene rings allows for a range of possible conformations.
Furthermore, isomerism has a profound effect. The connectivity of the thiophene rings to the benzene core (e.g., 1,2- vs. 1,3- or 1,4-substitution) would lead to vastly different molecular symmetries and shapes, resulting in entirely distinct crystal packing motifs and supramolecular assemblies. nih.gov For example, the crystal structure of 1,3,5-tris(thien-2-yl)benzene, with its C3 symmetry, will self-assemble in a manner fundamentally different from a C2-symmetric 1,2-disubstituted analogue. researchgate.net This highlights how subtle changes in molecular structure can be used to engineer desired solid-state architectures. frontiersin.orgmpg.de
Relationship Between Polymorphism and Material Performance
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a widespread phenomenon in molecular solids. nih.gov Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including melting point, solubility, stability, and, crucially for conjugated materials, electronic properties like charge mobility and photoluminescence. nih.gov
The case of di(thiophen-3-yl) ketone provides an excellent illustration of polymorphism in a related system. At least two polymorphs have been identified, crystallizing in different space groups (orthorhombic Pbcn vs. monoclinic P2₁/c or P2₁/n). nih.gov These forms differ in their molecular assembly and feature slight conformational variations.
The existence of polymorphism in this compound is highly probable. Each polymorph would represent a different energetic minimum in the landscape of possible crystal packings, arising from a subtle balance of the non-covalent interactions discussed previously. The π-π stacking distances and orbital overlap between adjacent molecules can vary significantly between polymorphs, directly impacting the charge transport pathways. Consequently, one polymorph might be a superior organic semiconductor compared to another. The solid-state luminescence can also be affected, as different packing arrangements lead to different degrees of intermolecular exciton (B1674681) coupling. rsc.orgnih.gov Controlling the crystallization conditions to selectively produce a desired polymorph is therefore a key challenge and objective in the materials science of such compounds.
Polymerization and Oligomerization of 1,2 Di Thiophen 3 Yl Benzene Moieties
Synthesis of Conjugated Polymers and Oligomers Incorporating 1,2-Di(thiophen-3-yl)benzene Units
The synthesis of conjugated polymers and oligomers containing this compound units primarily relies on transition metal-catalyzed cross-coupling reactions. These methods allow for precise control over the polymer structure, which is crucial for achieving desired material properties.
Commonly employed synthetic strategies include:
Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide, catalyzed by a palladium complex. For instance, a distannyl derivative of this compound can be polymerized with a dibrominated comonomer to yield a high molecular weight polymer. Stille coupling is often preferred for thiophene-based polymerizations as it can lead to higher molecular weights compared to other methods.
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. Dibromo-1,2-di(thiophen-3-yl)benzene can be reacted with a diboronic acid or ester-functionalized comonomer to form the polymer backbone. A series of π-conjugated copolymers appended with 1,2,3-triazole moieties were synthesized via Suzuki polymerization, resulting in well-defined, soluble polymers with molecular weights (Mn) in the range of 16.4–20.1 kDa.
Nickel-Catalyzed Kumada-Type Polymerization: This method has been historically significant for synthesizing polythiophenes. It involves the coupling of a Grignard reagent with an organohalide, catalyzed by a nickel complex. This approach was instrumental in the first synthesis of regular poly(thiophene-2,5-diyl). nih.gov
The choice of polymerization method can significantly impact the polymer's characteristics, including molecular weight, polydispersity, and regioregularity, which in turn affect its electronic and physical properties. nih.gov For example, controlled polymerization techniques can produce polymers with narrow dispersities and molecular weights that are tunable by adjusting the catalyst-to-monomer ratio. nih.gov
Below is a table summarizing typical polymerization reactions for thiophene-based polymers, which are applicable to monomers like this compound.
| Polymerization Method | Catalyst System (Example) | Monomer Functional Groups | Typical Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Stille Coupling | Pd(PPh₃)₄ | Organostannane + Organohalide | 10 - 100 kDa | 1.5 - 4.0 |
| Suzuki Coupling | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Boronic Acid/Ester + Organohalide | 15 - 25 kDa | 1.2 - 2.5 |
| Nickel-Catalyzed Coupling | Ni(dppp)Cl₂ | Grignard Reagent + Organohalide | >10 kDa | >1.5 |
Copolymerization Strategies with Diverse Monomers
To fine-tune the properties of materials based on this compound, it is often copolymerized with other aromatic or heteroaromatic monomers. This "donor-acceptor" strategy is a cornerstone of modern conjugated polymer design, allowing for precise control over the polymer's band gap, energy levels, and charge transport characteristics.
By alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer chain, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be systematically adjusted. acs.org The this compound unit can act as an electron-rich donor segment.
Examples of comonomers used in copolymerization with thiophene-based units include:
Benzothiadiazole (BT): A strong electron acceptor, BT is frequently copolymerized with thiophene (B33073) derivatives to create low-band-gap polymers suitable for organic solar cells and field-effect transistors. mdpi.com The conjugation between di-thienyl and benzothiadiazole units enhances stability and promotes a planar structure. mdpi.com
Diketopyrrolopyrrole (DPP): Another potent electron-accepting unit that, when copolymerized with thiophene-based donors, leads to polymers with high charge carrier mobilities. acs.org
Pyrene (B120774): An electrochemically synthesized copolymer of 1,4-di(thiophen-3-yl)benzene and pyrene exhibited stable and well-defined redox processes and showed potential for electrochromic applications. scientific.net
Fluorene: Often used as a blue-emitting component or a solubilizing comonomer, fluorene can be incorporated to modify the optoelectronic and physical properties of the resulting copolymer. mdpi.com
Carbazole: This unit is known for its hole-transporting properties and is incorporated to enhance performance in certain electronic devices. mdpi.com
The selection of the comonomer and the solubilizing side chains is critical, as it strongly influences the final polymer's solubility, processability, and solid-state morphology, in addition to its electronic properties. nih.gov
Structure-Property Relationships in Polymeric and Oligomeric Systems
The relationship between the chemical structure of polymers incorporating this compound and their resulting physical properties is a key area of investigation. The non-linear, cross-conjugated linkage of the central benzene (B151609) ring can lead to significant steric hindrance between the adjacent thiophene units, causing them to twist out of plane. This deviation from planarity disrupts π-conjugation, which generally leads to a larger band gap (a blue shift in absorption) compared to linearly-conjugated analogues. acs.org
Key structure-property relationships include:
Planarity and Conjugation: Increased planarity along the polymer backbone enhances π-orbital overlap, leading to a smaller energy band gap and improved charge carrier mobility. Introducing fused ring systems or intramolecular noncovalent interactions (e.g., S···O or S···N) are strategies to enforce a more planar conformation. acs.org
Side Chains: The nature and placement of alkyl or alkoxy side chains are crucial. While necessary to ensure solubility in common organic solvents, bulky side chains can increase steric hindrance and reduce interchain interactions, potentially lowering charge mobility. nih.govnih.gov Conversely, carefully designed side chains can influence molecular packing and improve performance. nih.gov
Donor-Acceptor Strength: In copolymers, the relative electron-donating and -accepting strengths of the constituent monomers directly dictate the HOMO and LUMO energy levels and the optical band gap. acs.org For example, using a stronger acceptor unit with a thiophene-based donor will typically result in a polymer with a lower band gap. manchester.ac.uk
Molecular Weight: Higher molecular weight generally leads to improved film-forming properties and can enhance mechanical stability. In some cases, it also correlates with higher charge carrier mobility due to the increased number of intermolecular connections. nih.gov
The table below illustrates how modifying structural components can tune the properties of thiophene-based conjugated polymers.
| Structural Modification | Effect on Conjugation | Effect on Band Gap | Effect on Solubility |
| Increase Backbone Planarity | Increases | Decreases | May Decrease |
| Introduce Bulky Side Chains | Decreases | Increases | Increases |
| Copolymerize with Strong Acceptor | N/A | Decreases | Dependent on Comonomer |
| Increase Molecular Weight | N/A | Generally Unchanged | May Decrease |
Electrochemical Polymerization and Redox Behavior
Electrochemical polymerization is an alternative method for synthesizing conjugated polymers directly onto an electrode surface. This technique is particularly useful for creating thin, uniform films for applications such as electrochromic devices, sensors, and supercapacitors. acs.orgresearchgate.net The process involves the oxidative coupling of monomer units by applying a specific potential.
For thiophene-based monomers, electropolymerization typically proceeds via the coupling of radical cations formed at the electrode surface. The oxidation potential required for polymerization is a key parameter; monomers with lower oxidation potentials are generally easier to polymerize. researchgate.net The addition of catalysts or additives like boron trifluoride diethyl etherate (BFEE) can lower the necessary polymerization potential and improve the quality and properties of the resulting polymer film. acs.orgresearchgate.net
The resulting polymers exhibit characteristic redox behavior, meaning they can be reversibly oxidized (p-doped) and reduced (n-doped). This process is accompanied by distinct changes in the material's optical properties (color), which is the principle behind electrochromism. scientific.netmdpi.com
Key electrochemical properties include:
Oxidation and Reduction Potentials: These potentials, typically measured by cyclic voltammetry (CV), provide information about the HOMO and LUMO energy levels of the polymer. A lower onset oxidation potential indicates a higher HOMO level, making the material easier to oxidize.
Electrochemical Stability: The ability of the polymer to undergo repeated oxidation and reduction cycles without significant degradation is crucial for device longevity. Cyclic voltammetry studies are used to assess this stability. scientific.net
Electrochromic Performance: This includes the contrast in optical transmittance between the doped and neutral states, the switching speed between these states, and the coloration efficiency. Copolymers based on 1,4-di(thiophen-3-yl)benzene and pyrene have demonstrated multicolor electrochromism and fast switching times (1.0-1.5 seconds). scientific.net
The redox behavior and electrochemical stability are strongly influenced by the polymer's chemical structure, including the nature of the comonomers and any substituent groups. acs.org
Applications in Advanced Materials Science and Technology
Organic Electronics and Optoelectronics
The tunable semiconducting properties of materials based on the 1,2-di(thiophen-3-yl)benzene framework make them promising candidates for various organic electronic and optoelectronic devices. The ability to modify the core structure with different functional groups allows for the optimization of charge carrier mobility, energy levels, and light-emitting characteristics to suit specific applications.
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Thiophene-based materials are known for their excellent charge transport properties. While specific performance data for OFETs based solely on this compound is not extensively documented, research on closely related thiophene-based small molecules and polymers provides insight into their potential. For instance, derivatives of thieno[2,3-b]thiophene (B1266192) have been shown to exhibit high hole mobilities and excellent on/off ratios, crucial for efficient transistor operation. rsc.org The introduction of alkyl side chains in these molecules enhances their solubility and improves molecular packing, which in turn boosts device performance. rsc.org One such derivative demonstrated a hole mobility of 0.42 cm²/Vs and an on/off ratio exceeding 10⁸, highlighting the potential of thiophene-based cores for high-performance OFETs. rsc.org
Table 1: Performance of OFETs based on a Thieno[2,3-b]thiophene Derivative
| Parameter | Value |
|---|---|
| Hole Mobility (µ) | 0.42 cm²/Vs |
| On/Off Ratio | > 10⁸ |
Data for a 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene based OFET. rsc.org
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and color of an OLED are determined by the electroluminescent properties of the organic materials used in the emissive layer. Thiophene-containing compounds are often used to construct materials for OLEDs due to their high fluorescence quantum yields and tunable emission spectra. By incorporating the this compound moiety into larger conjugated systems, it is possible to develop new emitters for OLEDs. For example, a donor-π-acceptor type fluorophore incorporating a thieno[3,2-b]thiophene (B52689) π-spacer has been shown to be an efficient emitter in a solution-processed OLED. beilstein-journals.org This device exhibited a maximum current efficiency of 10.6 cd/A and a maximum external quantum efficiency (EQE) of 4.61%. beilstein-journals.org While this is not a direct application of this compound, it demonstrates the utility of the thiophene-benzene linkage in designing efficient light-emitting materials.
Table 2: Electroluminescence Performance of an OLED with a Thienothiophene-based Emitter
| Parameter | Value |
|---|---|
| Maximum Current Efficiency | 10.6 cd/A |
| Maximum Power Efficiency | 6.70 lm/W |
| Maximum External Quantum Efficiency (EQE) | 4.61% |
| Turn-on Voltage | 2.9 V |
Data for an OLED using a donor-π-acceptor fluorophore with a thieno[3,2-b]thiophene π-spacer. beilstein-journals.org
Table 3: Photovoltaic Performance of a Thiophene-based Organic Solar Cell
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 2.3% |
| Open-Circuit Voltage (Voc) | 0.525 V |
| Short-Circuit Current Density (Jsc) | 9.37 mA/cm² |
Data for a bulk heterojunction solar cell with poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) as the donor. stanford.edu
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This property is utilized in smart windows, mirrors, and displays. Conjugated polymers derived from thiophene-based monomers are excellent candidates for electrochromic applications due to their high contrast ratios, fast switching speeds, and good stability. A copolymer based on 1,4-di(thiophen-3-yl)benzene and pyrene (B120774) has been synthesized electrochemically and shown to exhibit promising electrochromic properties. dntb.gov.ua This copolymer film displayed a stable and well-defined redox process, transitioning through five different colors at various potentials. dntb.gov.ua The switching time for this material was found to be as fast as 1.0 second. dntb.gov.ua
Table 4: Electrochromic Switching Characteristics of a Poly(1,4-di(thiophen-3-yl)benzene-co-pyrene) Film
| Wavelength | Switching Time (Coloring) |
|---|---|
| 750 nm | 1.5 s |
Data for an electrochemically synthesized copolymer film. dntb.gov.ua
Chemical Sensing Technologies
The development of sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Organic chemosensors, particularly those based on fluorescent or colorimetric changes, offer a versatile platform for the detection of various analytes.
The this compound scaffold can be functionalized to create chemosensors for the detection of specific analytes, such as metal ions. The design of such sensors typically involves incorporating a recognition unit (a moiety that selectively binds to the target analyte) and a signaling unit (a fluorophore or chromophore that changes its optical properties upon binding). The thiophene (B33073) rings in the this compound structure can be readily functionalized with various recognition groups.
The general principle involves the modulation of photophysical processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon analyte binding. For instance, a receptor for a specific metal ion can be attached to the thiophene rings. In the unbound state, the sensor might be non-fluorescent due to PET quenching. Upon binding with the metal ion, the PET process can be inhibited, leading to a "turn-on" of fluorescence, providing a detectable signal. nih.gov The selectivity of the sensor is determined by the specific design of the binding site to favor interaction with a particular analyte. nih.gov The sensitivity, often quantified by the limit of detection (LOD), is influenced by the efficiency of the signaling mechanism and the binding affinity between the sensor and the analyte. nih.gov While specific chemosensors based on the this compound core are not widely reported, the principles of thiophene-based sensor design are well-established and can be applied to this versatile scaffold. nih.govmdpi.com
Photochromic Systems Based on Thiophene-Benzene Frameworks
Photochromism is a phenomenon where a chemical compound undergoes a reversible transformation between two isomers possessing distinct absorption spectra, induced by the absorption of electromagnetic radiation. Thiophene-benzene frameworks are integral components in certain classes of photochromic materials, particularly diarylethenes.
In a typical diarylethene system, two thiophene rings are connected to a central ethene bridge, which can be part of another ring system like in benzo[b]thiophene-1,1-dioxide. researchgate.net The benzene (B151609) unit can be part of this central bridge or attached as a substituent. The photochromic behavior arises from a reversible, light-induced 6π-electrocyclization reaction.
Open Form: Under visible light, the molecule exists in its "open" form. This isomer is typically colorless or lightly colored as the two thiophene moieties are not in conjugation with each other.
Closed Form: Upon irradiation with UV light, the molecule undergoes a cyclization reaction, forming a new covalent bond between the two thiophene rings. This creates a "closed" form, which has a more extended, planar π-conjugated system. This extended conjugation results in a significant bathochromic shift of the absorption spectrum, causing the material to become intensely colored. researchgate.net
The process is reversible; irradiating the closed form with visible light can induce the cycloreversion reaction, regenerating the open form and bleaching the color.
The substitution pattern on the thiophene and benzene rings plays a critical role in tuning the photochromic properties. For instance, introducing electron-donating groups like phenyl or triphenylamine (B166846) can shift the absorption bands to longer wavelengths. researchgate.net Conversely, electron-withdrawing groups can influence the cyclization quantum yield and the thermal stability of the isomers. researchgate.net The introduction of thiophene rings into photochromic structures, compared to phenyl rings, has been demonstrated to significantly increase the colorability of the molecule under irradiation. nih.gov
| Compound | Substituent on Thiophene | Open Form λmax (nm) | Closed Form λmax (nm) | Cyclization Quantum Yield (Φo→c) |
| BTT-1 | Methyl | 371 | 550 | 0.45 |
| BTT-2 | Phenyl | 382 | 580 | 0.23 |
| BTT-3 | Formyl | 390 | 622 | 0.50 |
| BTT-4 | Triphenylamine | 410 | 635 | 0.09 |
This table presents data for benzo[b]thiophene-1,1-dioxide based diarylethenes (BTT series) to illustrate the effect of substituents on photochromic properties. Data sourced from research findings. researchgate.net
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for applications in photonics, including optical switching, data processing, and frequency conversion. mdpi.comnih.gov Organic molecules with extensive π-conjugated systems, particularly those with donor-acceptor architectures, are known to possess significant third-order NLO properties.
The this compound structure provides an excellent platform for designing NLO materials. The delocalized π-electrons across the thiophene and benzene rings are highly polarizable. When subjected to a strong optical field, this electron cloud can be distorted, leading to a nonlinear polarization and giving rise to NLO phenomena.
The third-order NLO response of a molecule is quantified by its second hyperpolarizability (γ). A large γ value is desirable for NLO applications. The magnitude of γ is strongly influenced by intramolecular charge transfer (ICT). mdpi.comnih.gov By functionalizing the this compound scaffold with electron-donating (D) and electron-accepting (A) groups, various D-π-A, A-π-D, or D-π-A-π-D molecular architectures can be created.
| NLO Property | Description | Relevance of Thiophene-Benzene Framework |
| Third-Harmonic Generation (THG) | Generation of light with a frequency three times that of the incident light. | The high second hyperpolarizability (γ) of the conjugated system is essential. |
| Two-Photon Absorption (TPA) | Simultaneous absorption of two photons at high light intensities. | The extended π-system provides a large TPA cross-section, useful for optical limiting and 3D microfabrication. |
| Optical Kerr Effect | Change in the refractive index of the material proportional to the intensity of the incident light. | Enables all-optical switching and modulation. The response is dependent on the γ value. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2-di(thiophen-3-yl)benzene, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via cross-coupling reactions. For example, a three-step procedure using 1,2-bis(thiophen-3-yl)-1,2-dione as a precursor achieves a 63% overall yield under controlled conditions (THF solvent, inert atmosphere) . Another route involves Suzuki-Miyaura coupling with 1,2-dibromobenzene and thiophene-3-boronic acid, requiring palladium catalysts and optimized stoichiometry. Yield variations (e.g., 61% vs. 87% in related silane derivatives ) highlight the need for precise temperature control and catalyst loading.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si for silicon-containing analogs) is essential for structural confirmation, particularly to resolve regioisomeric impurities . Mass spectrometry (EI-MS) validates molecular weight, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>98% as per commercial standards ). Thermal analysis (DSC/TGA) can assess stability and phase transitions.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Use NIOSH/MSHA-approved respirators if airborne exposure exceeds limits, and wear nitrile gloves to prevent skin contact. Work under fume hoods with local exhaust ventilation, as recommended for analogous aromatic compounds . Store in airtight containers away from oxidizers, and follow spill protocols using inert absorbents like vermiculite .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and compute frontier molecular orbitals (HOMO/LUMO) to predict charge transport and optical properties. For example, thiophene-substituted analogs in MOFs exhibit tunable bandgaps (2.5–3.0 eV) relevant for organic electronics . Validate computational results with cyclic voltammetry and UV-vis spectroscopy.
Q. What strategies address contradictions in reported photochromic behavior of thiophene-functionalized benzene derivatives?
- Methodological Answer: Discrepancies in photoisomerization rates (e.g., hexafluoro-cyclopentene vs. non-fluorinated analogs ) may arise from substituent effects on conjugation. Use time-resolved spectroscopy (fs-TAS) to compare excited-state lifetimes. Control experiments under inert vs. ambient conditions can isolate oxygen/ moisture interference.
Q. How do substituents (e.g., electron-withdrawing groups) modulate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Electron-deficient substituents (e.g., -CF₃) enhance oxidative stability but reduce nucleophilicity, requiring higher catalyst loadings (e.g., Pd(PPh₃)₄ at 5 mol%). Compare with electron-donating groups (-OMe), which accelerate coupling but increase byproduct formation. Monitor reaction progress via in situ IR to optimize stoichiometry .
Q. What experimental designs resolve discrepancies in thermal stability data for thiophene-based aromatic systems?
- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidative degradation pathways. For instance, fluorinated derivatives show higher decomposition temperatures (ΔT = 50–80°C) compared to non-fluorinated analogs . Pair with DSC to detect glass transitions or crystallinity effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
